![molecular formula C4H8Cl2O4S2 B1267300 1,4-Butanedisulfonyl dichloride CAS No. 3079-82-1](/img/structure/B1267300.png)
1,4-Butanedisulfonyl dichloride
Overview
Description
Synthesis Analysis
The synthesis of 1,4-butanedisulfonyl dichloride and related compounds often involves complex chemical reactions. A study on a derivative, 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one), highlighted the use of FT-IR, 1H NMR, and 13C NMR for characterization. This derivative's synthesis provides insights into the methodologies that could be applied to 1,4-butanedisulfonyl dichloride (Evecen et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 1,4-butanedisulfonyl dichloride has been extensively studied. Quantum chemical calculations, including the density functional B3LYP method, are employed to analyze the structure, vibrational frequencies, and chemical shift values. These studies extend our understanding of the molecular structure and electronic behavior of such compounds (Evecen et al., 2018).
Chemical Reactions and Properties
Research on 1,4-butanedisulfonyl dichloride analogs reveals a variety of chemical reactions and properties, including their synthesis and reactivity with different reagents. For instance, studies have shown how Lewis acid catalysis can lead to the formation of novel products through reactions with methylenecyclopropanes (Yu et al., 2009). These insights are crucial for understanding the reactivity of 1,4-butanedisulfonyl dichloride in various chemical contexts.
Physical Properties Analysis
The physical properties of 1,4-butanedisulfonyl dichloride derivatives, such as boiling points and solubility, are pivotal for their application in synthesis and manufacturing processes. The boiling point and UV properties of 1,4-dichloro-2-butyne, a related compound, were analyzed to understand the effect of solvent polarity on its characteristics, shedding light on the physical behavior of such compounds (Xian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-butanedisulfonyl dichloride, including reactivity and stability, are critical for its use in various chemical syntheses. The investigation into compounds like 2,3-bis(diphenylphosphynyl)-1,3-butadiene, derived from reactions involving 1,4-butanedisulfonyl dichloride analogs, offers valuable insights into the chemical properties and potential applications of these compounds (Pollok & Schmidbaur, 1987).
Scientific Research Applications
Nanosized N-Sulfonated Brönsted Acidic Catalyst
1,4-Butanedisulfonyl dichloride has been used in the preparation of a novel nanosized N-sulfonic acid, which was characterized using various methods and efficiently utilized as a catalyst for the one-pot synthesis of hexahydroquinolines. This process demonstrated excellent yields and reusability of the catalyst without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Biotechnological Production of 1,4-Butanediol
In the context of metabolic engineering, 1,4-butanediol (BDO) is a significant chemical used in polymer manufacturing. Escherichia coli has been genetically engineered to produce BDO directly from renewable carbohydrate feedstocks, providing an alternative to traditional methods reliant on oil and natural gas. This biotechnological approach demonstrates the potential of using renewable resources for industrial chemical production (Yim et al., 2011).
Bioremediation of 1,4-Dioxane-Contaminated Waters
1,4-Dioxane, often found in groundwater and drinking water, presents significant environmental challenges due to its chemical properties and co-occurrence with other contaminants. Recent advances in bioremediation have focused on developing efficient methods for treating 1,4-dioxane-contaminated waters, including chemical and physical treatment technologies. This research emphasizes the need to adapt industrial and regulatory perspectives on 1,4-dioxane biodegradability and treatment mechanisms (Zhang, Gedalanga, & Mahendra, 2017).
Treatment Technologies for 1,4-Dioxane Contamination
The physical and chemical properties of 1,4-dioxane, a probable human carcinogen, make its treatment challenging. A comprehensive report by the U.S. EPA outlines the chemistry, cleanup goals, analytical methods, and available treatment technologies for addressing 1,4-dioxane contamination at various sites. This report serves as a crucial reference for project managers and engineers dealing with environmental cleanup involving 1,4-dioxane (Otto & Nagaraja, 2007).
Synthesis and Properties of 1,4-Dichloro-2-Butyne
1,4-Dichloro-2-butyne, a crucial intermediate in medicine, pesticide, aromatics, and polymer material fields, was synthesized using 2-butyne-1,4-diol reacting with thionyl dichloride. The product's boiling point, structure, and UV properties were analyzed, providing insights into its potential applications in various industries (Xian et al., 2011).
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,4-butanediol, interacts with several targets such as endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, and group iie secretory phospholipase a2 .
Mode of Action
It is a commonly used organic synthesis reagent , suggesting that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.
Pharmacokinetics
Its physical properties such as melting point (835 °C), boiling point (3619±250 °C), and density (1600±006 g/cm3) are known . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As an organic synthesis reagent, it likely participates in chemical reactions that lead to the synthesis of new compounds or the modification of existing ones .
properties
IUPAC Name |
butane-1,4-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRPLJULARYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311201 | |
Record name | 1,4-butanedisulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanedisulfonyl dichloride | |
CAS RN |
3079-82-1 | |
Record name | 1,4-Butanedisulfonyl dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-butanedisulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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